2-(5-Phenylpyridin-2-yl)acetonitrile
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Overview
Description
2-(5-Phenylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a phenyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 5-phenyl-2-pyridinecarboxaldehyde with a suitable nitrile source under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malononitrile in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(5-Phenylpyridin-2-yl)acetic acid.
Reduction: Formation of 2-(5-Phenylpyridin-2-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(5-Phenylpyridin-2-yl)acetonitrile is a versatile compound with applications in various fields:
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetonitrile: Lacks the phenyl group, resulting in different chemical and biological properties.
5-Phenylpyridine-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(5-Phenylpyridin-2-yl)ethylamine: A reduced form of 2-(5-Phenylpyridin-2-yl)acetonitrile.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-(5-phenylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-7-6-12(10-15-13)11-4-2-1-3-5-11/h1-7,10H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRHFXTYQBHAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744580 |
Source
|
Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227606-86-1 |
Source
|
Record name | (5-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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